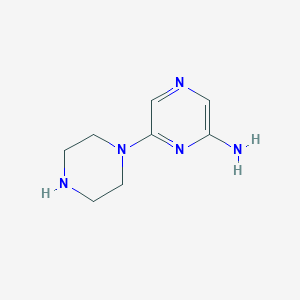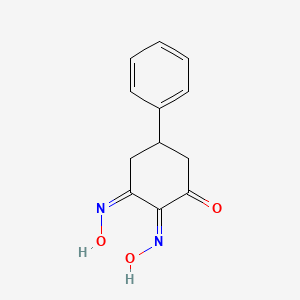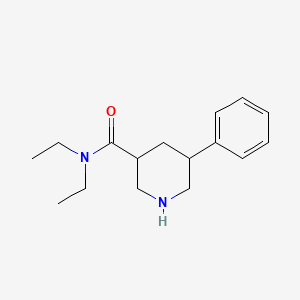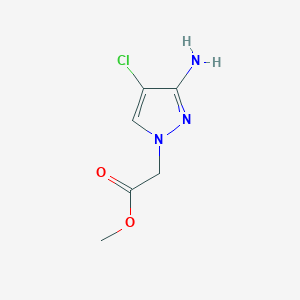![molecular formula C26H20Cl2N4O4S B13061097 5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-587101 is a potent and orally active antagonist of leukocyte function-associated antigen-1 (LFA-1)The main ligand of LFA-1 is intercellular adhesion molecule-1 (ICAM-1), and the LFA-1/ICAM interaction stimulates signaling pathways that influence T cell differentiation .
Preparation Methods
BMS-587101 is a spirocyclic hydantoin compound. The synthesis of hydantoins, including BMS-587101, involves various methods such as the Bucherer-Bergs reaction, the use of isocyanates and formation of urea derivatives, and metal-catalyzed procedures . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity while maintaining environmentally friendly procedures .
Chemical Reactions Analysis
BMS-587101 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BMS-587101 has several scientific research applications, particularly in the fields of immunology and inflammation. It has been shown to effectively inhibit LFA-1 mediated T-cell proliferation and adhesion in vitro. In vivo, BMS-587101 has demonstrated efficacy in models of inflammation, such as the mouse ovalbumin-induced lung inflammation model and models of arthritis .
Mechanism of Action
BMS-587101 exerts its effects by antagonizing LFA-1, thereby inhibiting the interaction between LFA-1 and ICAM-1. This inhibition disrupts the signaling pathways that influence T cell differentiation and activation. By blocking LFA-1/ICAM-1 interactions, BMS-587101 reduces T cell proliferation, adhesion, and cytokine production, leading to decreased inflammation and immune response .
Comparison with Similar Compounds
BMS-587101 is compared with other LFA-1 antagonists, such as BMS-688521, which is another spirocyclic hydantoin compound. BMS-688521 shows a 4- to 8-fold improvement in human in vitro potency compared to BMS-587101 due to additional structural modifications . Other similar compounds include various small-molecule LFA-1 antagonists that have been developed to target the same pathway, but BMS-587101 is unique in its specific efficacy and oral bioavailability .
Properties
Molecular Formula |
C26H20Cl2N4O4S |
|---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
5-[[(5R,9S)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m1/s1 |
InChI Key |
NXNKJLOEGWSJGI-GJZUVCINSA-N |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@@]12CN(C[C@@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)








![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)


